4-acetamido-N-(3-methylbutyl)benzamide
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Overview
Description
4-acetamido-N-(3-methylbutyl)benzamide is a chemical compound known for its potential applications in various scientific fields. It is characterized by the presence of an acetamido group attached to a benzamide structure, with a 3-methylbutyl substituent. This compound is of interest due to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(3-methylbutyl)benzamide typically involves the acylation of aniline derivatives. One common method includes the reaction of 4-acetamidobenzoyl chloride with 3-methylbutylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
4-acetamido-N-(3-methylbutyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for free radical bromination at the benzylic position.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of brominated derivatives.
Scientific Research Applications
4-acetamido-N-(3-methylbutyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-acetamido-N-(3-methylbutyl)benzamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-acetamido-N-(tert-butyl)benzamide: Similar structure but with a tert-butyl group instead of a 3-methylbutyl group.
N-(4-acetamidophenyl)-3-methylbutanamide: Another related compound with slight structural variations.
Uniqueness
4-acetamido-N-(3-methylbutyl)benzamide is unique due to its specific substituent groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various research applications .
Properties
Molecular Formula |
C14H20N2O2 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
4-acetamido-N-(3-methylbutyl)benzamide |
InChI |
InChI=1S/C14H20N2O2/c1-10(2)8-9-15-14(18)12-4-6-13(7-5-12)16-11(3)17/h4-7,10H,8-9H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
ZXPQWIAUWLQFHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
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